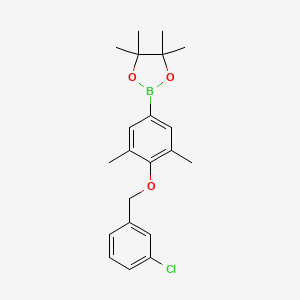

2-(4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13793842

Molecular Formula: C21H26BClO3

Molecular Weight: 372.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26BClO3 |

|---|---|

| Molecular Weight | 372.7 g/mol |

| IUPAC Name | 2-[4-[(3-chlorophenyl)methoxy]-3,5-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C21H26BClO3/c1-14-10-17(22-25-20(3,4)21(5,6)26-22)11-15(2)19(14)24-13-16-8-7-9-18(23)12-16/h7-12H,13H2,1-6H3 |

| Standard InChI Key | AOGLZIXSLYGWST-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC(=CC=C3)Cl)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC(=CC=C3)Cl)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound belongs to the class of 1,3,2-dioxaborolanes, characterized by a five-membered boron-containing ring. Its IUPAC name reflects the substitution pattern:

-

4,4,5,5-Tetramethyl groups on the dioxaborolane ring enhance steric bulk, improving stability against hydrolysis .

-

4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl substituent introduces aromatic diversity, with a chlorine atom at the 3-position of the benzyl group and methyl groups at the 3- and 5-positions of the phenyl ring .

The molecular formula C₂₁H₂₅BClO₃ and exact mass of 372.7 g/mol were confirmed via PubChem data . The chlorine atom and methoxy group contribute to electronic effects, influencing reactivity in cross-coupling reactions .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₅BClO₃ | |

| Molecular Weight | 372.7 g/mol | |

| IUPAC Name | 2-[4-[(3-Chlorophenyl)methoxy]-3,5-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| CAS Number | 2828440-10-2 |

Synthetic Pathways and Optimization

General Synthesis of Dioxaborolanes

The synthesis of pinacol boronic esters typically involves reacting boronic acids with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. For example, 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized via a three-step procedure starting from dichloromethane, involving boronic acid formation, protection with pinacol, and halogen exchange .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boronic Ester Formation | Pinacol, MgSO₄, CH₂Cl₂, 16 h, rt | 85% | |

| Cross-Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 120°C, 0.5 h | 78% |

Physicochemical Properties and Stability

Thermal and Solubility Profiles

-

Storage: Recommended at 2–8°C in airtight containers to prevent hydrolysis .

-

Solubility: Likely soluble in dichloromethane, THF, and dioxane, based on analogous dioxaborolanes .

Spectroscopic Data

-

¹¹B NMR: Expected resonance near δ 30 ppm, typical for sp²-hybridized boron in dioxaborolanes .

-

¹H NMR: Peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.0–1.3 ppm), and methoxy protons (δ 3.8 ppm) .

Applications in Organic Synthesis and Drug Discovery

Cross-Coupling Reactions

As a boronic ester, this compound serves as a versatile coupling partner in Suzuki-Miyaura reactions, enabling C–C bond formation. For example, 2-(3-chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PubChem CID: 53415384) has been used to synthesize biaryl structures in medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume